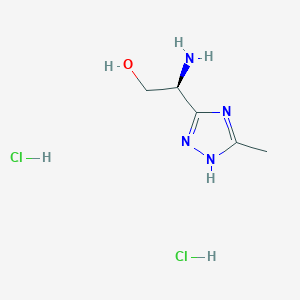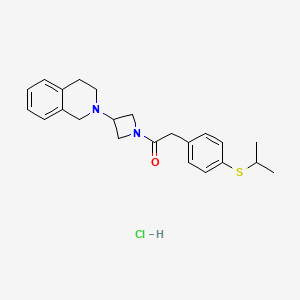
N1-(3-chloro-4-methoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-4-methoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H18ClFN2O3 and its molecular weight is 376.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
N1-(3-chloro-4-methoxyphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide's relevance in scientific research can be associated with its structural and chemical properties, contributing to various synthetic and mechanistic studies. For instance, the reactivity of oxalamide-based carbenes has been explored, highlighting the synthesis of cyclopropanation products and the generation of selenide through reactions with styrene, methylacrylate, and elemental selenium. These findings underscore the compound's utility in developing complex molecular structures and understanding reaction mechanisms involving carbenes (M. Braun, W. Frank, & C. Ganter, 2012).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, the compound's framework has been instrumental in synthesizing derivatives with significant biological activities. For instance, the creation of secondary propanaryl-amines from a similar structural precursor demonstrated high antibacterial activity, showcasing the potential of such compounds in developing new antimicrobial agents (N. S. Arutyunyan et al., 2017). This reflects the broader application of this compound in drug discovery and development processes.
Environmental Chemistry and Degradation Studies
Research into the environmental degradation of related compounds, such as antimicrobials triclosan and triclocarban, by electro-Fenton systems, provides insights into the potential environmental fate of complex organic molecules. These studies help understand how such compounds and their derivatives might behave in natural waters, contributing to the field of environmental chemistry and pollution control (I. Sirés et al., 2007).
Novel Synthetic Methodologies
The synthesis of related compounds involves innovative methodologies that enhance the understanding of chemical synthesis processes. For example, the preparation of 2-fluoro-3-alkoxy-1,3-butadienes from 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane showcases novel preparation methods for dienes, which are crucial intermediates in organic synthesis (T. Patrick et al., 2002). Such methodologies are essential for advancing synthetic chemistry and facilitating the creation of complex organic molecules for various applications.
Propriétés
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O3/c1-26-16-7-6-14(10-15(16)20)23-18(25)17(24)22-11-19(8-9-19)12-2-4-13(21)5-3-12/h2-7,10H,8-9,11H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGQTAPOHSHQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

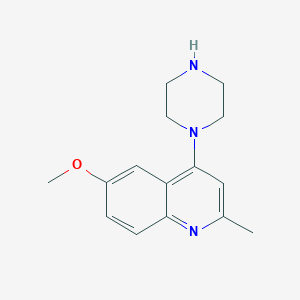

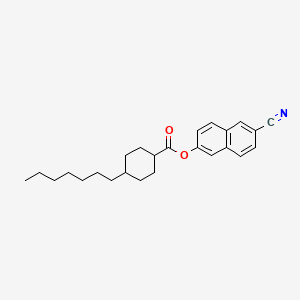

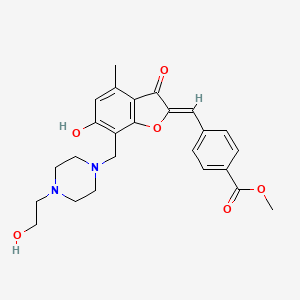
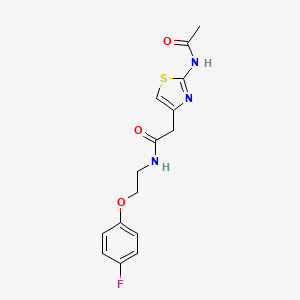
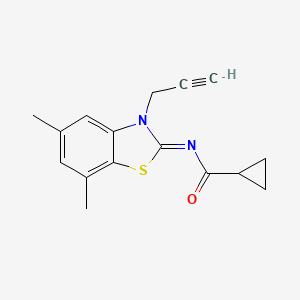
![4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole](/img/structure/B2728179.png)
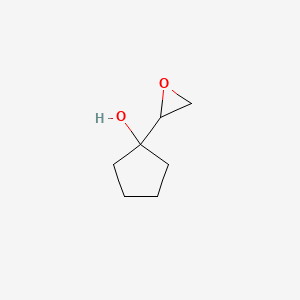
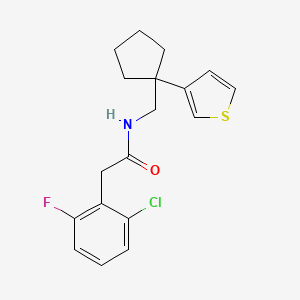
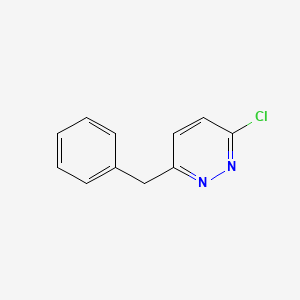
![1-[2-(4-Methylphenyl)-2-oxoethyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2728185.png)
